molecular formula C6H4BF2NO4 B13464501 (3,5-Difluoro-4-nitrophenyl)boronic acid

(3,5-Difluoro-4-nitrophenyl)boronic acid

Katalognummer: B13464501
Molekulargewicht: 202.91 g/mol
InChI-Schlüssel: FCTCDULNGHQRSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-Difluoro-4-nitrophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and a nitro group on the phenyl ring, which significantly influences its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-4-nitrophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of 3,5-difluoro-4-nitroiodobenzene using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: (3,5-Difluoro-4-nitrophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl compounds . It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include biaryl compounds, fluorinated aromatic compounds, and various substituted phenyl derivatives .

Vergleich Mit ähnlichen Verbindungen

  • 3,4-Difluorophenylboronic acid
  • 4-Nitrophenylboronic acid
  • 3,5-Difluoro-2-nitrophenylboronic acid

Comparison: (3,5-Difluoro-4-nitrophenyl)boronic acid is unique due to the specific positioning of the fluorine atoms and the nitro group on the phenyl ring, which imparts distinct electronic and steric properties. Compared to 3,4-difluorophenylboronic acid, the additional nitro group in this compound enhances its reactivity in electrophilic aromatic substitution reactions . Similarly, the presence of two fluorine atoms differentiates it from 4-nitrophenylboronic acid, providing unique reactivity patterns and applications .

Eigenschaften

Molekularformel

C6H4BF2NO4

Molekulargewicht

202.91 g/mol

IUPAC-Name

(3,5-difluoro-4-nitrophenyl)boronic acid

InChI

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2,11-12H

InChI-Schlüssel

FCTCDULNGHQRSW-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C(=C1)F)[N+](=O)[O-])F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.